molecular formula C24H19ClF3N5O2 B12511069 3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione

3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione

Cat. No.: B12511069
M. Wt: 501.9 g/mol
InChI Key: SGNAIJLAYMAINM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a quinazoline core, a piperazine ring, and a trifluoromethyl-substituted pyridine, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Attachment of the Trifluoromethyl-Substituted Pyridine: The final step involves the coupling of the trifluoromethyl-substituted pyridine to the piperazine ring, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinazoline derivatives with nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline or tetrahydroquinazoline derivatives.

    Substitution: Functionalized quinazoline or piperazine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The piperazine ring and trifluoromethyl group enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione stands out due to its unique combination of a quinazoline core, piperazine ring, and trifluoromethyl-substituted pyridine. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H19ClF3N5O2

Molecular Weight

501.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H19ClF3N5O2/c25-16-2-4-17(5-3-16)33-22(34)19-13-18(6-7-20(19)30-23(33)35)31-9-11-32(12-10-31)21-8-1-15(14-29-21)24(26,27)28/h1-8,13-14H,9-12H2,(H,30,35)

InChI Key

SGNAIJLAYMAINM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=NC=C(C=C5)C(F)(F)F

Origin of Product

United States

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